molecular formula C11H15ClN2OS B8321531 1-(3-Chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide

1-(3-Chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide

Cat. No. B8321531
M. Wt: 258.77 g/mol
InChI Key: HHSPQGOUAFRHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide is a useful research compound. Its molecular formula is C11H15ClN2OS and its molecular weight is 258.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide

Molecular Formula

C11H15ClN2OS

Molecular Weight

258.77 g/mol

IUPAC Name

1-(3-chloro-4-methylthiophen-2-yl)cyclopentane-1-carbohydrazide

InChI

InChI=1S/C11H15ClN2OS/c1-7-6-16-9(8(7)12)11(10(15)14-13)4-2-3-5-11/h6H,2-5,13H2,1H3,(H,14,15)

InChI Key

HHSPQGOUAFRHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1Cl)C2(CCCC2)C(=O)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

DMF (a catalytic amount) was added to a thionyl chloride (15 ml) solution of 1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarboxylic acid (1.59 g), followed by stirring at 75° C. for 30 minutes. The reaction solution was subjected to evaporation under reduced pressure to obtain 1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbonyl chloride. A THF (20 ml) solution of 1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbonyl chloride was added dropwise to a THF (20 ml) solution of hydrazine monohydrate (12.6 ml) at 0° C., followed by stirring at 0° C. for 3 hours. After the reaction solution and chloroform were added to a saturated aqueous sodium hydrogen carbonate solution, the organic layer was separated. The organic layer washed with brine and, after drying over anhydrous sodium sulfate and filtration, the solvent was removed by evaporation under reduced pressure to obtain 1.65 g of 1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide (pale yellow solid).
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1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbonyl chloride
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Synthesis routes and methods II

Procedure details

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